molecular formula C19H23N5O4 B2886544 ethyl 4-(2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate CAS No. 1203259-67-9

ethyl 4-(2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate

Cat. No. B2886544
CAS RN: 1203259-67-9
M. Wt: 385.424
InChI Key: RZCPMRXNIJOXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H23N5O4 and its molecular weight is 385.424. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The compound ethyl 4-(2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate and its derivatives have been extensively studied in various contexts, particularly in the synthesis of novel compounds with potential biological activities. For instance, researchers have developed methods for the synthesis of triazole derivatives with significant antimicrobial properties. The Mannich reaction, a key step in these syntheses, has been utilized to introduce piperazine nuclei into the molecular structure, enhancing the compounds' activity against microorganisms (Fandaklı et al., 2012). Similarly, the synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties has been explored, demonstrating good to moderate antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).

In addition to antimicrobial applications, the versatility of ethyl piperazine-1-carboxylate derivatives in the synthesis of various heterocyclic compounds has been highlighted. These include the generation of N,N'-disubstituted piperazine derivatives through reactions with secondary amines, pointing to the potential for creating diverse pharmacophores (Vasileva et al., 2018).

Anticancer Potential

The exploration of ethyl piperazine-1-carboxylate derivatives extends into the realm of anticancer research. Novel carbazole derivatives synthesized through a Mannich reaction with piperazine have shown promising results in inhibiting the growth of human breast cancer cell lines (Sharma et al., 2014). This suggests the potential of such compounds in the development of new anticancer therapies.

Chemical Characterization and Impurity Analysis

The impurity profile of related compounds, such as ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2- oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, has been determined using liquid chromatography-mass spectrometry. This work is crucial for understanding the synthesis and stability of these compounds, which is vital for drug development and regulatory approval processes (Thomasberger et al., 1999).

properties

IUPAC Name

ethyl 4-[2-(5-amino-6-oxo-3-phenylpyridazin-1-yl)acetyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-2-28-19(27)23-10-8-22(9-11-23)17(25)13-24-18(26)15(20)12-16(21-24)14-6-4-3-5-7-14/h3-7,12H,2,8-11,13,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCPMRXNIJOXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C(=CC(=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate

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